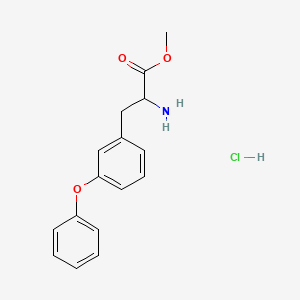

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONDOLRJTYXGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The phenoxy group can be reduced to form phenyl derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Biological Activity

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a compound with notable biological activity, primarily attributed to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.77 g/mol. The compound features an amino group and a phenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily mediated through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.

- Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which may stabilize the binding to target proteins or receptors.

These interactions can modulate the activity of key enzymes and receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.

- Antiparasitic Potential : The compound has been investigated for its potential in treating parasitic infections, particularly in relation to malaria.

- Anticancer Properties : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| This compound | Amino and phenoxy groups | Antimicrobial, antiparasitic |

| Methyl (R)-3-amino-3-(4-phenoxyphenyl)propanoate | Variation in phenoxy position | Anticancer |

| Ethyl 3-amino-3-(3-phenoxyphenyl)propanoate | Ethyl instead of methyl | Antimicrobial |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties. -

Antiparasitic Research :

In vitro studies demonstrated that the compound exhibited activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved disruption of the parasite's metabolic processes. -

Cancer Cell Proliferation Inhibition :

Research involving derivatives of this compound showed IC50 values in the low micromolar range against HeLa cells, indicating potential as an anticancer agent.

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves:

- Formation of the Ester : Reaction between the corresponding amino acid and phenoxy-substituted aromatic compound.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance aqueous solubility.

Industrial production often utilizes automated systems to optimize reaction conditions for higher yields and reduced byproducts.

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with potential biological activities.

Pharmaceutical Development

The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has been investigated for:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, as summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest broad-spectrum antibacterial activity, especially against Gram-positive bacteria.

Antifungal Activity

Research indicates antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Properties

The compound has demonstrated significant antioxidant capabilities in various assays, indicating its potential role in preventing oxidative stress-related diseases.

Anticancer Research

Studies have investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells.

Enzyme Inhibition Studies

Further investigations have focused on the inhibition of cholinesterases by derivatives of this compound, revealing enhanced inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

- Antimalarial Activity : A study highlighted the structure-activity relationship of derivatives based on this compound, demonstrating promising anti-parasitic activity against Plasmodium species while addressing issues of metabolic stability.

- Neuroprotective Effects : Research into derivatives indicated potential neuroprotective effects through modulation of neurotransmitter levels, warranting further exploration for therapeutic use in neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

Purity and Commercial Availability

- The parent compound is available at 95% purity (), whereas analogs like the 4-fluoro derivative () are sold as high-purity standards (98+%) for precise pharmaceutical research .

- Compounds like the 3-methyl-4-nitro analog () are listed as "in-stock," indicating their demand in specialized synthesis workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.